1-Amino-4-ethylhexan-3-ol

Descripción general

Descripción

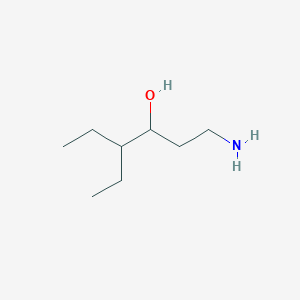

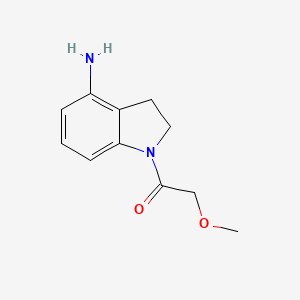

1-Amino-4-ethylhexan-3-ol is a chemical compound with the molecular formula C8H19NO and a molecular weight of 145.24 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of an amino group (NH2), an alcohol group (OH), and an ethylhexane backbone . The position of a particular functional group in the molecule can significantly impact its properties .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, alcohols, in general, can undergo a variety of reactions. They can be converted into better leaving groups using reagents like thionyl chloride or can react with hydrogen halides .Aplicaciones Científicas De Investigación

Fluorescent Sensors and Imaging

One application involves the use of amino alcohols in the development of fluorescent sensors for metal ions. For example, a study designed and characterized compounds that could selectively recognize aluminum ions, demonstrating an "OFF-ON type" fluorescent mode in the presence of Al3+ ions. This sensor showed high sensitivity and was used for bacterial cell imaging, indicating its potential in bioimaging and logic gate applications (Yadav & Singh, 2018).

Organic Synthesis and Catalysis

Amino alcohols serve as key intermediates in organic synthesis. For instance, the Mannich reaction with amino alcohols has been explored for the synthesis of various compounds. One study reported the condensation of resorcarenes with amino alcohols and formaldehyde, leading to the formation of tetrabenzoxazines and other structures, highlighting the versatility of amino alcohols in synthesizing complex organic molecules (Schmidt et al., 2000).

Lipase-Catalyzed Reactions

Amino alcohols are also substrates in lipase-catalyzed reactions. One study focused on the resolution of chiral 1,3-amino alcohols through acylation processes, demonstrating the enzymatic synthesis of (S)-dapoxetine, a valuable pharmaceutical intermediate. This work illustrates the importance of amino alcohols in producing enantiomerically pure compounds for pharmaceutical applications (Torre, Gotor‐Fernández, & Gotor, 2006).

Kinetic Modeling and Enzymatic Acylation

The enzymatic acylation of amino alcohols has been studied for understanding the kinetics and optimizing the reaction conditions. Research in this area provides insights into the acylation of bifunctional molecules, contributing to the development of bioconversion processes involving bioactive peptides (Husson et al., 2010).

Optical and Electronic Materials

Amino alcohols are involved in the synthesis of Schiff base compounds with potential applications in optical and electronic materials. Studies on these compounds include their synthesis, characterization, and evaluation of their optical nonlinear properties, demonstrating their potential use in optical limiting and as candidates for optical materials (Abdullmajed et al., 2021).

Direcciones Futuras

While specific future directions for 1-Amino-4-ethylhexan-3-ol are not available, research in the field of chemistry is moving towards the use of large language models for predicting chemical properties, optimizing reactions, and even designing and conducting experiments autonomously . Additionally, there is interest in the electron transfer chemistry of graphene and the use of ionic liquids .

Propiedades

IUPAC Name |

1-amino-4-ethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-3-7(4-2)8(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDVFDBHGBHTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1376686.png)

![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)